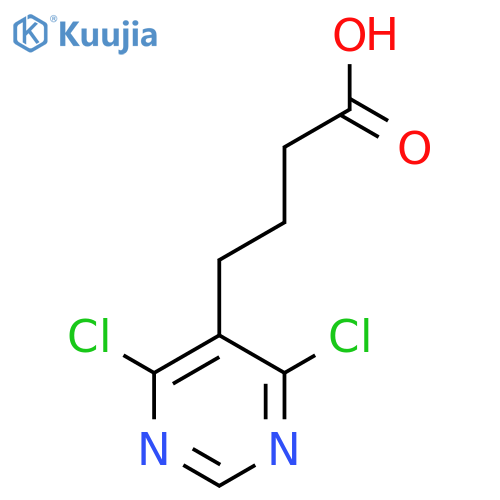Cas no 2228306-62-3 (4-(4,6-dichloropyrimidin-5-yl)butanoic acid)

2228306-62-3 structure
商品名:4-(4,6-dichloropyrimidin-5-yl)butanoic acid
4-(4,6-dichloropyrimidin-5-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(4,6-dichloropyrimidin-5-yl)butanoic acid
- 2228306-62-3
- EN300-1983993
-
- インチ: 1S/C8H8Cl2N2O2/c9-7-5(2-1-3-6(13)14)8(10)12-4-11-7/h4H,1-3H2,(H,13,14)
- InChIKey: STZCZIUEDMPKCZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(N=CN=1)Cl)CCCC(=O)O
計算された属性
- せいみつぶんしりょう: 233.9962829g/mol
- どういたいしつりょう: 233.9962829g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 63.1Ų
4-(4,6-dichloropyrimidin-5-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1983993-0.25g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 0.25g |
$1078.0 | 2023-09-16 | ||
| Enamine | EN300-1983993-10.0g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 10g |
$5037.0 | 2023-05-31 | ||
| Enamine | EN300-1983993-5.0g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 5g |
$3396.0 | 2023-05-31 | ||
| Enamine | EN300-1983993-2.5g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-1983993-10g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 10g |
$5037.0 | 2023-09-16 | ||
| Enamine | EN300-1983993-0.1g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 0.1g |
$1031.0 | 2023-09-16 | ||
| Enamine | EN300-1983993-5g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 5g |
$3396.0 | 2023-09-16 | ||
| Enamine | EN300-1983993-0.05g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 0.05g |
$983.0 | 2023-09-16 | ||
| Enamine | EN300-1983993-0.5g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-1983993-1.0g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 1g |
$1172.0 | 2023-05-31 |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
2228306-62-3 (4-(4,6-dichloropyrimidin-5-yl)butanoic acid) 関連製品
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量